
3-Chloro-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the second position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline is reacted with copper cyanide and sodium cyanide . Another method involves the selective chlorination of α, α, α’-trichloro-m-xylene to form (3-trifluoromethyl-phenyl)acetonitrile, which is then further processed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of advanced catalysts and reaction conditions ensures high purity and consistency in the final product.
化学反応の分析
Types of Reactions
3-Chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives.
科学的研究の応用
3-Chloro-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 3-Chloro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile: Similar in structure but with a fluorine atom instead of a chlorine atom.
3-(Trifluoromethyl)benzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)benzonitrile: The trifluoromethyl group is positioned differently, affecting its reactivity and applications.
Uniqueness
3-Chloro-2-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and makes it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C8H3ClF3N |
|---|---|
分子量 |
205.56 g/mol |
IUPAC名 |
3-chloro-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H3ClF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H |
InChIキー |
LEDKNKPTNXENHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



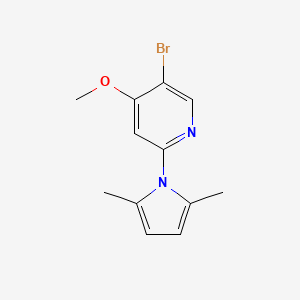
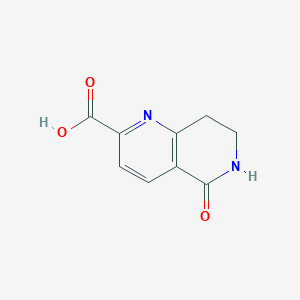
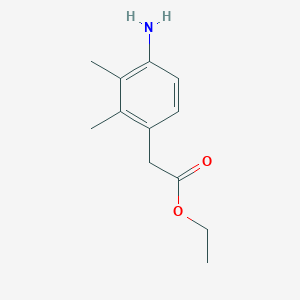
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
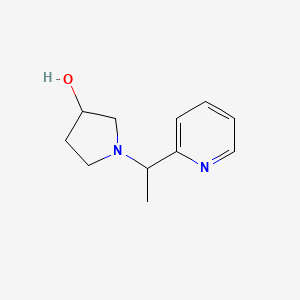

![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)
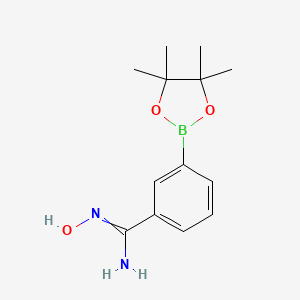

![1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B11757002.png)

![1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione](/img/structure/B11757006.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757014.png)
